4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C25H20N4O2S This compound is notable for its unique structure, which includes an anthrylmethylidene group, a dimethoxyphenyl group, and a triazole-thiol moiety
Preparation Methods
The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 9-anthraldehyde with 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole-thiol moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has an additional methoxy group on the phenyl ring, which may alter its chemical and biological properties.
5-amino-pyrazoles: These compounds share a similar triazole structure and are used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H20N4O2S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C25H20N4O2S/c1-30-22-12-11-18(14-23(22)31-2)24-27-28-25(32)29(24)26-15-21-19-9-5-3-7-16(19)13-17-8-4-6-10-20(17)21/h3-15H,1-2H3,(H,28,32)/b26-15+ |
InChI Key |
BPUQSUQNPDXIQL-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53)OC |
Origin of Product |
United States |
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